molecular formula C11H12 B14564838 3,6-Dimethyl-1H-indene CAS No. 61957-41-3

3,6-Dimethyl-1H-indene

Cat. No.: B14564838
CAS No.: 61957-41-3
M. Wt: 144.21 g/mol
InChI Key: IOEUUSZKMZDURT-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1H-indene is an aromatic organic compound with the molecular formula C11H12 and a molecular weight of 144.21 g/mol . It is built on the indene scaffold, a bicyclic structure composed of a benzene ring fused with a cyclopentene ring . This specific 3,6-dimethyl derivative is a valuable building block in medicinal chemistry and organic synthesis, particularly for the development of novel therapeutic agents. The indene core is a privileged structure in drug design, and its derivatives are frequently investigated for their biological activities . For instance, spiro[1H-indene-1,4-piperidine] derivatives, which are structurally related, have been explored as selective agonists for somatostatin receptors (sst), indicating the potential of the indene scaffold in central nervous system and endocrine research . Furthermore, dihydro-1H-indene derivatives have recently been designed and evaluated as potent tubulin polymerization inhibitors that bind to the colchicine site, exhibiting promising anti-angiogenic and anticancer activities in vitro and in vivo . As a chemical reagent, this compound serves as a key synthetic intermediate for accessing complex molecules, including various carbocyclic and heterocyclic systems . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61957-41-3

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

3,6-dimethyl-1H-indene

InChI

InChI=1S/C11H12/c1-8-3-6-11-9(2)4-5-10(11)7-8/h3-4,6-7H,5H2,1-2H3

InChI Key

IOEUUSZKMZDURT-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2=C1C=CC(=C2)C

Origin of Product

United States

Mechanistic Investigations of 3,6 Dimethyl 1h Indene Formation and Transformations

Reaction Pathway Elucidation

The elucidation of the reaction pathways leading to and from 3,6-Dimethyl-1H-indene is critical for controlling the synthesis of specific isomers and more complex molecular architectures.

Electrocyclic reactions are a key step in the formation of the indene (B144670) ring system. These pericyclic reactions involve the formation of a sigma bond between the termini of a pi system. masterorganicchemistry.com In the context of indene synthesis, a 4π electrocyclization can occur. Under thermal conditions, the ring closure of a 4π electron system proceeds in a conrotatory fashion, where the terminal carbons and their substituents rotate in the same direction. masterorganicchemistry.com Conversely, under photochemical conditions, the ring closure is disrotatory, with the terminal carbons rotating in opposite directions. masterorganicchemistry.com

A Nazarov-type 4π-electrocyclization has been proposed as a possible, though less likely, pathway in certain gold-catalyzed indene syntheses. acs.org This pathway, however, would involve a temporary disruption of the aromaticity in the transition state. acs.org

Alkene isomerization is a significant process in the chemistry of indenes, allowing for the interconversion of different isomers and the functionalization of the molecule at positions remote from the initial double bond. nih.gov The isomerization can be catalyzed by various transition metal complexes, including those of palladium, ruthenium, cobalt, and chromium. organic-chemistry.org

The mechanism of metal-catalyzed alkene isomerization often involves the following steps:

Coordination and insertion of the alkene into a metal-hydride bond to form an alkyl-metal species. nih.gov

β-hydride elimination to generate a new metal-hydride and the isomerized alkene. nih.govchemrxiv.org

This process can occur multiple times, leading to "chain-walking" where the double bond migrates along a carbon chain. nih.govchemrxiv.org

For indene systems, the tautomerization between 1H-indene and 3H-indene is a relevant isomerization process. This can be influenced by the reaction conditions and the presence of catalysts. The ability to control this isomerization is crucial for directing the outcome of subsequent reactions.

Indene and its derivatives can undergo dimerization and other cycloaddition reactions to form more complex polycyclic aromatic hydrocarbons (PAHs). For instance, the reactions of 5- and 6-indenyl radicals with vinylacetylene can lead to the formation of tricyclic PAHs like 3H-cyclopenta[a]naphthalene, 1H-cyclopenta[b]naphthalene, and 1H-cyclopenta[a]naphthalene. rsc.org

The mechanism for the formation of these polycyclic structures from indenyl radicals and vinylacetylene involves several steps:

Formation of a van der Waals complex between the indenyl radical and vinylacetylene. rsc.org

Addition of the radical to the vinylacetylene with a submerged barrier. rsc.org

Isomerization of the resulting adduct through hydrogen shifts and ring closures. rsc.org

Termination via atomic hydrogen elimination and subsequent aromatization. rsc.org

These reactions are significant in high-temperature environments like combustion processes and have been studied in chemical microreactors. rsc.org

Metal catalysis plays a pivotal role in the synthesis of indene derivatives, with gold-catalyzed reactions being particularly noteworthy for their mild conditions and high efficiency. acs.orgnih.gov Gold(I) complexes, often with N-heterocyclic carbene (NHC) ligands, are effective catalysts for the intramolecular hydroalkylation of ynamides to produce polysubstituted indenes. acs.orgnih.govacs.org

A plausible catalytic cycle for the gold-catalyzed intramolecular hydroalkylation of ynamides involves the following key steps:

Activation of the alkyne in the ynamide starting material by the gold catalyst, leading to the formation of a transient gold-keteniminium ion. acs.orgnih.gov

This highly electrophilic intermediate triggers a acs.orgnih.gov-hydride shift. acs.orgnih.gov

A subsequent cyclization occurs through the addition of the vinylgold species to the resulting carbocation, forming the five-membered ring of the indene core. acs.orgnih.gov

The final indene product is formed through either a nih.govnih.gov-hydride shift followed by elimination of the gold(I) catalyst or by loss of a proton and subsequent protodeauration of an indenylgold complex. acs.org

Computational studies have provided detailed insights into the energetics of this process, identifying the acs.orgnih.gov-hydride shift as the rate-determining step. acs.orgnih.gov

Catalyst System Starting Material Product Key Mechanistic Features
IPrAuNTf₂Substituted YnamidesPolysubstituted 2-Amino-IndenesGold-keteniminium ion formation, acs.orgnih.gov-hydride shift, cyclization nih.govacs.orgnih.gov
TpRuPPh₃(CH₃CN)₂PF₆2-Alkyl-1-ethynylbenzene derivatives1-Substituted-1H-indene and 1-indanone1,5-hydrogen shift of a metal-vinylidene intermediate organic-chemistry.org
FeCl₃N-benzylic sulfonamides and internal alkynesFunctionalized indene derivativesCleavage of sp³ C-N bond to generate a benzyl (B1604629) cation intermediate organic-chemistry.org

The formation and transformation of indenes often proceed through various reactive intermediates that dictate the reaction pathway and final product distribution.

Metal-Vinylidene Intermediates: These species are crucial in several metal-catalyzed reactions leading to indenes. For instance, the ruthenium-catalyzed cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives is proposed to proceed through a metal-vinylidene intermediate, which then undergoes a 1,5-hydrogen shift. organic-chemistry.org Metal vinylidenes are known for their rich reactivity, acting as key intermediates in processes like the anti-Markovnikov addition of alkynes. nih.gov Their interception by various nucleophiles can lead to a diverse array of products. nih.gov

Carbocationic Intermediates: Carbocations are another class of important intermediates in indene synthesis. youtube.comyoutube.com In the gold-catalyzed hydroalkylation of ynamides, a benzylic carbocationic gold adduct is formed following a acs.orgnih.gov-hydride shift. acs.orgnih.gov This intermediate is then trapped intramolecularly to form the indene ring. acs.orgnih.gov Similarly, iron(III) chloride-catalyzed reactions of N-benzylic sulfonamides with alkynes proceed through the generation of a benzyl cation intermediate. organic-chemistry.org The stability of these carbocations, influenced by substitution and resonance, is a key factor in the feasibility of these reactions. youtube.comyoutube.com

Nitroso Intermediates: While less common in the direct synthesis of the indene core itself, nitroso compounds are highly reactive intermediates in organic synthesis. ucl.ac.ukresearchgate.net The ene reactions of nitroso compounds, which can be generated in situ from nitroarenes, provide a pathway to allylic amines. nih.govchemrxiv.org This type of reactivity, involving a stepwise mechanism with a polarized diradical intermediate, highlights the potential for functionalizing indene precursors or derivatives. nih.gov

Intermediate Type Role in Indene Chemistry Example Reaction
Metal-VinylidenePrecursor to cyclizationRuthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzenes organic-chemistry.org
CarbocationicKey species in ring formationGold-catalyzed hydroalkylation of ynamides acs.orgnih.gov
NitrosoFunctionalization of precursorsEne reactions of in situ generated nitroso compounds nih.govchemrxiv.org

Hydrogen atom transfer (HAT) is a fundamental process in many of the mechanistic pathways leading to indenes. nih.govnumberanalytics.com In particular, sigmatropic rearrangements involving hydrogen shifts are common. wikipedia.org

A acs.orgnih.gov-hydride shift is a key mechanistic step in the gold-catalyzed intramolecular hydroalkylation of ynamides to form 2-amino-indenes. acs.orgnih.govacs.orgnih.gov This pericyclic reaction is thermally allowed and proceeds suprafacially. stereoelectronics.org Computational studies have shown that the activation of the ynamide by the gold catalyst significantly lowers the energy barrier for this hydride shift, making it a facile process. acs.orgnih.gov This shift transforms a gold-keteniminium ion into a benzylic carbocationic gold adduct, which is a crucial step towards cyclization. acs.orgnih.gov

In other indene-forming reactions, such as the ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzene derivatives, a 1,5-hydrogen shift from an initial metal-vinylidene intermediate is also a key step. organic-chemistry.org These hydride shifts are a powerful tool in organic synthesis, allowing for the activation of otherwise inert C-H bonds to facilitate cyclization and the formation of complex molecular structures. nih.gov

Kinetic and Spectroscopic Mechanistic Probes

Mechanistic investigations into the formation and transformation of this compound rely on a variety of sophisticated techniques to probe reaction pathways and identify transient intermediates. Among these, kinetic and spectroscopic methods provide invaluable insights into the intricacies of chemical reactions.

Kinetic Isotopic Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and the nature of transition states. libretexts.org It manifests as a change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The most common application in organic chemistry is the substitution of hydrogen (¹H) with deuterium (B1214612) (²H), known as the deuterium kinetic isotope effect (kH/kD). libretexts.org This effect arises primarily from the difference in zero-point vibrational energy between a C-H and a C-D bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. libretexts.org

Primary vs. Secondary KIEs:

Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org For C-H bond cleavage, a primary KIE (kH/kD) is typically in the range of 2–7. youtube.com A significant primary KIE would suggest that C-H bond breaking is a central feature of the slowest step in a reaction involving this compound.

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally smaller, with kH/kD values typically between 0.7 and 1.5. youtube.com They can provide information about changes in hybridization or the steric environment of the labeled position during the reaction.

Deuterium Exchange Studies:

Relatedly, hydrogen-deuterium (H/D) exchange studies can reveal information about the acidity of protons and the stability of intermediates. For example, indene itself can undergo H/D exchange at the C1, C2, and C3 positions in the presence of a suitable catalyst and a deuterium source like deuterated methanol (B129727) (MeOD). chinesechemsoc.org In a study on visible light-mediated deuteration, indene showed deuterium incorporation at all three positions, indicating the lability of these protons under the reaction conditions. chinesechemsoc.org Similar H/D exchange reactions could be performed on this compound to probe the relative acidities of its protons. The use of deuterated trifluoroacetic acid has also been shown to be effective for H/D exchange in various aromatic amines and amides, a technique that could potentially be applied to indene derivatives. nih.gov

The following table illustrates typical KIE values and their general mechanistic interpretations, which would be applicable to studies involving this compound.

KIE TypeTypical kH/kD ValueMechanistic Implication
Primary > 2C-H bond is broken in the rate-determining step.
Secondary (Normal) 1.0 - 1.5Change in hybridization from sp³ to sp² at the labeled carbon in the transition state.
Secondary (Inverse) 0.7 - 1.0Change in hybridization from sp² to sp³ at the labeled carbon in the transition state.
No significant KIE ~ 1C-H bond is not broken in or before the rate-determining step.

This table provides generalized interpretations of kinetic isotope effects.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. unibo.it This makes it an indispensable tool for studying reaction mechanisms that proceed through radical intermediates. nih.gov The formation of this compound or its subsequent transformations may involve such radical pathways, for instance, in high-temperature combustion processes or photochemical reactions. uhmreactiondynamics.orgosti.gov

An EPR spectrum provides key information about the radical species:

g-factor: This is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron.

Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H) splits the EPR signal into multiple lines. The pattern and magnitude of this splitting provide detailed information about the structure of the radical and the distribution of the unpaired electron's spin density. unibo.it

While specific EPR spectra for radical intermediates of this compound are not documented, we can predict the expected characteristics based on studies of related radicals. For example, the indenyl radical, formed by the removal of a hydrogen atom from the methylene (B1212753) group of indene, has been studied. The EPR spectrum of such a radical would be expected to show hyperfine coupling to the protons on the five-membered and six-membered rings. In the case of a radical derived from this compound, additional hyperfine coupling to the protons of the two methyl groups would be observed.

The table below outlines the predicted hyperfine coupling constants (in Gauss) for a hypothetical 3,6-dimethylinden-1-yl radical, based on known data for similar aromatic radicals.

Radical PositionPredicted Hyperfine Coupling Constant (aH) in Gauss
H at C1 Large
H at C2 Medium
Protons of methyl group at C3 Small to Medium
H at C4 Small
H at C5 Small
Protons of methyl group at C6 Small to Medium
H at C7 Small

This table presents predicted relative magnitudes of hyperfine coupling constants for a hypothetical 3,6-dimethylinden-1-yl radical based on general principles of EPR spectroscopy.

The detection and characterization of such radical intermediates via EPR would provide direct evidence for a radical mechanism in the formation or transformation of this compound.

Photochemical Reaction Mechanisms

The interaction of light with this compound and its derivatives can induce a variety of chemical transformations. These photochemical reactions often proceed through electronically excited states and can involve unique mechanisms not accessible under thermal conditions.

Photochromic Transformations and Associated Mechanisms

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. While there are no specific reports on the photochromism of this compound itself, related indene derivatives have been shown to exhibit this behavior. For instance, some indigo (B80030) derivatives, which share structural similarities, are well-known photochromic compounds that undergo E-Z isomerization around a central double bond upon irradiation. nih.gov

The mechanism of photochromism typically involves a photochemical reaction, such as isomerization or a pericyclic reaction (e.g., electrocyclization), to form a metastable isomer. This metastable state can then revert to the original form either thermally or by irradiation with a different wavelength of light. For a hypothetical photochromic indene derivative, this could involve a light-induced rearrangement to a less stable isomer, which then thermally reverts to the more stable form. The presence of methyl groups, as in this compound, can influence the electronic properties and steric environment, which in turn would affect the absorption spectra of the isomers and the kinetics of the photochromic process.

Photoinduced Radical Generation in Indene Derivatives

The absorption of light, particularly UV light, can lead to the homolytic cleavage of bonds, generating radical intermediates. nih.gov In the case of indene and its derivatives, this can lead to various photochemical reactions. For example, the direct irradiation of some alkyl-substituted indenes has been shown to induce skeletal rearrangements. acs.orgacs.org These rearrangements are proposed to proceed through radical intermediates formed by the cleavage of bonds within the indene framework.

Photooxygenation Processes

Photooxygenation is a chemical reaction in which a substrate is oxidized in the presence of light and molecular oxygen. These reactions can proceed through different mechanisms, with the most common for alkenes involving singlet oxygen (¹O₂). Singlet oxygen is an electronically excited state of molecular oxygen that is a powerful and selective oxidizing agent. acs.orgcuny.edu It is typically generated in situ by the transfer of energy from a photosensitizer molecule that has been excited by light.

Indene and its derivatives are susceptible to photooxygenation. The reaction of indenes with singlet oxygen can lead to the formation of dioxetanes through a [2+2] cycloaddition across the double bond of the five-membered ring. acs.org These dioxetanes are often thermally unstable and can decompose to form carbonyl compounds. Another possible pathway is the "ene" reaction, where singlet oxygen reacts with an allylic hydrogen, although this is less common for indenes compared to the [2+2] cycloaddition. cuny.eduscripps.edu

The photooxygenation of this compound would likely proceed via a similar [2+2] cycloaddition with singlet oxygen to form a dimethyl-substituted dioxetane intermediate. The subsequent cleavage of this intermediate would yield dicarbonyl products. The reaction rate and product distribution could be influenced by the electron-donating nature of the methyl groups.

The following table summarizes the likely photochemical reactions of this compound based on the behavior of related compounds.

Photochemical ProcessLikely MechanismPotential Products
Photochromism Reversible isomerization or pericyclic reactionMetastable isomers with different absorption spectra
Photoinduced Radical Generation Homolytic bond cleavage from an excited triplet stateRearranged skeletal isomers, dimeric products
Photooxygenation [2+2] cycloaddition with singlet oxygenDioxetane intermediate, leading to dicarbonyl compounds

This table outlines potential photochemical pathways for this compound based on known reactions of similar compounds.

Computational and Theoretical Chemistry of 3,6 Dimethyl 1h Indene

Electronic Structure and Properties

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational chemistry provides powerful tools to probe these characteristics at the atomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a widely used method due to its favorable balance of accuracy and computational cost. ohio-state.edunih.gov For a molecule like 3,6-Dimethyl-1H-indene, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies (corresponding to its infrared spectrum), and various electronic properties. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p)) is crucial for obtaining accurate results. nih.govresearchgate.net While specific DFT studies on this compound are not readily found, a study on the related 2-(1-oxo-1H-inden-3-yl)-2H-indene-1,3-dione utilized the B3LYP/6-31G(d) level of theory to successfully correlate calculated structural and spectroscopic data with experimental findings. nih.gov

Molecular Orbital Analysis (HOMO and LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org For this compound, the presence of electron-donating methyl groups would be expected to raise the HOMO energy level and potentially lower the LUMO energy level compared to the parent indene (B144670), leading to a smaller HOMO-LUMO gap and thus higher reactivity. A theoretical study on indeno[1,2-b]fluorene derivatives demonstrated that strategic placement of substituents can significantly narrow the HOMO-LUMO gap. researchgate.net

Illustrative Data for 1H-Indene: Theoretical studies on the parent 1H-indene molecule provide insight into its frontier orbitals. The table below presents calculated HOMO and LUMO energies for 1H-indene. It is important to reiterate that these values are for the parent compound and would differ for this compound.

Molecular OrbitalEnergy (eV)
HOMO-8.2
LUMO-0.9
HOMO-LUMO Gap 7.3

Note: These are representative values from theoretical calculations and can vary depending on the computational method and basis set used.

Quantum Chemical Descriptors

From the calculated HOMO and LUMO energies, a range of quantum chemical descriptors can be derived to quantify the reactivity and stability of a molecule. researchgate.netresearchgate.netnih.gov These descriptors provide a theoretical basis for understanding a molecule's behavior in chemical reactions.

Energy Gap (ΔE): As discussed, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a measure of chemical reactivity.

Ionization Potential (IP): The energy required to remove an electron from a molecule. According to Koopmans' theorem, it can be approximated as IP ≈ -EHOMO. uci.edu

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as EA ≈ -ELUMO.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (IP + EA) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (IP - EA) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity (ω): An index that measures the propensity of a species to accept electrons. It is calculated as ω = χ² / (2η).

Illustrative Quantum Chemical Descriptors for 1H-Indene:

DescriptorFormulaIllustrative Value for 1H-Indene (eV)
Ionization Potential (IP)IP ≈ -EHOMO8.2
Electron Affinity (EA)EA ≈ -ELUMO0.9
Electronegativity (χ)χ = (IP + EA) / 24.55
Chemical Hardness (η)η = (IP - EA) / 23.65
Electrophilicity (ω)ω = χ² / (2η)2.83

Note: These values are derived from the illustrative HOMO and LUMO energies for 1H-indene and are for demonstrative purposes only.

Theoretical Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, providing insights into the formation of products and the factors that control reaction rates.

Transition State Characterization and Energy Barrier Calculations

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. ucsb.edu The characterization of this transition state is crucial for understanding the reaction mechanism. Computational methods, particularly DFT, are used to locate the geometry of the transition state and calculate its energy. fossee.inyoutube.com The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction.

For this compound, theoretical studies could be conducted on various potential reactions, such as electrophilic aromatic substitution, cycloadditions, or oxidation reactions. For instance, the formation of indene and its derivatives through reactions of phenyl or benzyl (B1604629) radicals with various small molecules has been the subject of theoretical investigation. researchgate.netnih.gov A study on the reaction of the ortho-benzyne radical with the allyl radical showed the formation of indene through a ring-closure mechanism with a calculated rate-limiting transition state. acs.org While no specific theoretical reaction mechanism studies for this compound are readily available, the established computational methodologies could be applied to predict its reactivity and the pathways of its potential transformations.

Rationalization of Reactivity and Selectivity in Indene Transformations

Computational chemistry provides powerful tools for understanding the underlying factors that govern the outcomes of chemical reactions involving indene and its derivatives. Through methods like Density Functional Theory (DFT), chemists can model reaction pathways, analyze transition states, and rationalize observed reactivity and selectivity. nih.govresearchgate.net These computational investigations offer insights that are often difficult to obtain through experimental means alone. tuwien.at

A significant area of study is the elucidation of reaction mechanisms. For instance, DFT calculations have been employed to investigate the mechanism of gold-catalyzed intramolecular hydroalkylation of ynamides to form indenes. researchgate.net Such studies can determine plausible reaction pathways and identify the rate-determining steps. Similarly, the mechanism of rhodium(III)-catalyzed synthesis of functionalized indene derivatives through C-H activation and intramolecular aldol (B89426) condensation has been explored computationally. researchgate.net

Computational models are also crucial for explaining stereoselectivity and regioselectivity. In the Wittig reaction, which can be used to form substituted indenes, DFT calculations have provided clear support for the accepted mechanism and accurately predict E/Z selectivity. nih.gov These studies show that for non- and semi-stabilized ylides, the geometry of the transition states (puckered for cis and planar for trans) is determined by a balance of 1,2 and 1,3 interactions. nih.gov For stabilized ylides, a strong dipole-dipole interaction in the transition state leads to high E selectivity. nih.gov This detailed understanding allows for the rational design of new ylides to achieve desired outcomes. nih.gov

Furthermore, computational studies can reveal the critical role of catalysts and ligands in controlling reaction pathways. In the organocatalytic rearrangement of ene-aldimines, DFT calculations have highlighted the importance of specific interactions, such as OH···O and CH···π, for achieving high enantioselectivity. researchgate.net These insights are instrumental in designing more efficient and selective chiral catalysts for the synthesis of complex indene-containing molecules. researchgate.net

Table 1: Computational Methods in Indene Transformations

Transformation TypeComputational MethodKey FindingsReference
Wittig ReactionDensity Functional Theory (DFT)Rationalizes E/Z selectivity based on transition state geometries and dipole interactions. nih.gov
Gold-Catalyzed HydroalkylationDensity Functional Theory (DFT)Elucidates the reaction mechanism and identifies plausible pathways for indene formation. researchgate.net
Ene-Aldimine RearrangementDensity Functional Theory (DFT)Identifies key non-covalent interactions responsible for high enantioselectivity. researchgate.net
Rhodium-Catalyzed C-H ActivationNot SpecifiedSupports the proposed mechanism involving C-H activation and intramolecular condensation. researchgate.net

Molecular Dynamics Simulations in Indene-Related Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.org This technique allows researchers to investigate the dynamic behavior, conformational changes, and interaction of indene derivatives with other molecules, providing insights into processes that occur on a timescale from femtoseconds to nanoseconds. frontiersin.orgnih.gov

One application of MD is in studying the degradation of polyaromatic hydrocarbons like indene. Using the Reactive Force Field (ReaxFF), MD simulations can model bond-breaking events at high energies, providing microcanonical rate constants for fragmentation. frontiersin.org These simulations have shown agreement with results from RRKM theory at lower energies, validating their use in understanding the stability and degradation pathways of indene. frontiersin.org The simulations are typically run for up to 10 nanoseconds to follow the dissociation process. frontiersin.org

MD simulations are also extensively used to explore the interaction of indene-containing molecules with biological systems. For example, simulations lasting 30 nanoseconds have been used to understand the behavior of indene methylene (B1212753) analogues complexed with acetylcholinesterase, a target for Alzheimer's disease treatment. benthamdirect.com These studies analyze parameters like the root-mean-square deviation (RMSD), which remained stable at 0.25 nm, and the formation of intermolecular hydrogen bonds, confirming the stability of the ligand-enzyme complex. benthamdirect.com Similarly, 100-nanosecond MD simulations have been performed to study the binding of spirocyclic indene derivatives to the minor groove of B-DNA. nih.gov By analyzing RMSD, root-mean-square fluctuation (RMSF), and intermolecular hydrogen bonds, these simulations can confirm stable binding and identify the specific interactions that stabilize the complex. nih.gov

Enhanced sampling MD techniques, such as Metadynamics (MetaD), have been applied to investigate the binding of ligands containing indane rings (the saturated analogue of indene) to G-quadruplex DNA. rsc.org These simulations can overcome the limitations of standard MD by exploring complex energy landscapes and have successfully predicted binding modes that agree with experimental NMR data. rsc.org

Table 2: Applications of Molecular Dynamics Simulations for Indene Systems

System StudiedSimulation Method/DurationKey Parameters AnalyzedPrimary FindingReference
Indene DegradationReaxFF MD / up to 10 nsDissociation time, rate constantsDetermined energy-dependent fragmentation rates, agreeing with RRKM theory at lower energies. frontiersin.org
Indene Analogues + AcetylcholinesteraseMD / 30 nsRMSD, intermolecular H-bondsConfirmed the stability of the ligand-enzyme complex. benthamdirect.com
Spiro[indene-oxathiazine]-diones + B-DNAMD / 100 nsRMSD, RMSF, COM distance, H-bondsDemonstrated stable binding of the indene derivatives into the minor groove of DNA. nih.gov
Indane-containing Ligands + G-quadruplex DNAMetadynamics (MetaD)Free Energy Surface (FES)Revealed binding modes not observed in standard MD, consistent with experimental data. rsc.org

Semi-Empirical Molecular Orbital Theory Calculations

Semi-empirical molecular orbital theories are a class of quantum chemistry methods based on the Hartree-Fock formalism but simplified by making several key approximations and using parameters derived from experimental data. wikipedia.org These methods are significantly faster than their ab initio counterparts, making them suitable for treating large molecules where full Hartree-Fock calculations would be computationally prohibitive. wikipedia.orgfiu.edu For a molecule like this compound, semi-empirical methods can provide valuable, albeit approximate, insights into its electronic structure and properties.

The primary simplification in semi-empirical methods involves the treatment of electron-electron repulsion integrals. fiu.edu Methods like CNDO (Complete Neglect of Differential Overlap) and INDO (Intermediate Neglect of Differential Overlap) systematically ignore many of these computationally expensive two-electron integrals. uomustansiriyah.edu.iq To compensate for these omissions, the methods are parameterized to reproduce experimental data, such as ionization potentials or geometries, or to match results from higher-level ab initio calculations. wikipedia.org This parameterization implicitly includes some effects of electron correlation. wikipedia.org

Several widely used semi-empirical methods could be applied to this compound:

Extended Hückel Method (EH): This is one of the simplest methods, treating only valence electrons and using an effective one-electron Hamiltonian. libretexts.org While not very accurate for geometries or total energies, it provides a qualitative picture of molecular orbitals and bonding in systems like indene. libretexts.org

AM1, PM3, and MNDO: These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uomustansiriyah.edu.iq They provide more reliable predictions of molecular geometries, heats of formation, and dipole moments compared to simpler methods. PM3, a reparameterization of AM1, is particularly noted for its performance with organic molecules, although non-bonded interactions can sometimes be under-repulsive. uomustansiriyah.edu.iq

ZINDO: This method is specifically parameterized to calculate electronic excited states and predict electronic spectra (UV-Vis). wikipedia.org An application to this compound would involve calculating the energies of transitions between molecular orbitals to predict its absorption spectrum.

While these methods are fast, their accuracy is highly dependent on the molecule under study being similar to those included in the parameterization dataset. wikipedia.org For novel or unusual structures, the results can be unreliable. wikipedia.org Nevertheless, for a standard organic molecule like this compound, these methods can serve as a computationally efficient first step to explore its electronic properties before undertaking more demanding ab initio or DFT calculations. huji.ac.il

Table 3: Comparison of Common Semi-Empirical Methods

MethodBasis of ApproximationPrimary Application/StrengthKey Limitation
Extended Hückel (EH)Treats only valence electrons; uses experimental ionization potentials.Qualitative molecular orbital diagrams.Poor prediction of geometries and energies. libretexts.org
CNDO/INDOComplete/Intermediate Neglect of Differential Overlap.Fairly good bond lengths and angles (CNDO).Less accurate than NDDO-based methods. uomustansiriyah.edu.iq
AM1 (Austin Model 1)Neglect of Diatomic Differential Overlap (NDDO).Good for ground-state geometries and heats of formation of organic molecules.Can be inaccurate for systems with hydrogen bonds.
PM3 (Parametric Model 3)NDDO; reparameterization of AM1.Generally good for geometries of organic molecules; widely used.Non-bonded interactions may be too weak. uomustansiriyah.edu.iq
ZINDOParameterized for spectroscopic data.Calculation of electronic excited states and UV-Vis spectra.Not optimized for ground-state properties like geometry. wikipedia.org

Advanced Spectroscopic Characterization of 3,6 Dimethyl 1h Indene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the characterization of organic molecules, offering detailed insights into the chemical environment of individual atoms.

1D NMR Techniques (¹H NMR, ¹³C NMR)

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the basic skeleton and functional groups within a molecule. ipb.pt In the case of 3,6-dimethyl-1H-indene, the ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments through chemical shifts and spin-spin splitting patterns. youtube.com The ¹³C NMR spectrum complements this by revealing the number of non-equivalent carbon atoms. np-mrd.org

For instance, analysis of indene (B144670) derivatives demonstrates the utility of these techniques. The chemical shifts in the ¹H NMR spectrum can help distinguish between aromatic and aliphatic protons, while the integration of the signals provides the ratio of protons in each environment. researchgate.net Similarly, the ¹³C NMR spectrum distinguishes between sp²-hybridized carbons of the aromatic ring and the five-membered ring, and the sp³-hybridized carbons of the methyl groups. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Indene Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Ethyl-4,4-diphenyl-pyrrolidine0.97 (t, 3H), 1.49-1.70 (m, 2H), 2.10 (dd, 1H), 2.77 (dd, 1H), 3.15-3.24 (m, 1H), 3.34 (br s, 1H), 3.47 (d, 1H), 3.80 (d, 1H), 7.15-7.40 (m, 10H)12.6, 30.5, 45.7, 57.4, 58.0, 60.7, 127.2, 127.9, 128.0, 129.4, 129.5, 147.4, 148.2

This table is interactive. Click on the headers to sort the data. Data sourced from a study on pyrrolidine (B122466) derivatives and is illustrative of the types of data obtained for similar cyclic structures. rsc.org

2D NMR Techniques (HMBC, HSQC, COSY, NOESY)

Two-dimensional NMR techniques are indispensable for unambiguously assigning complex structures by revealing correlations between nuclei. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, providing a clear map of C-H one-bond connectivities. nih.govcolumbia.edu This is crucial for assigning specific proton signals to their corresponding carbon atoms in the this compound framework.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons that are two or three bonds apart (and sometimes more in conjugated systems). libretexts.orgnih.gov This is instrumental in piecing together the carbon skeleton by identifying long-range C-H relationships, for example, between the methyl protons and the aromatic ring carbons.

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through three bonds (vicinal coupling). libretexts.org This helps to establish the sequence of protons in the five-membered ring of this compound and the connectivity of protons on the aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. libretexts.org This technique is particularly valuable for determining the stereochemistry and three-dimensional structure of derivatives of this compound. nih.gov

For complex derivatives, such as 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, a combination of these 2D NMR experiments is essential for complete and unambiguous assignment of all proton and carbon signals. psu.eduresearchgate.net

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the FT-IR spectrum would display absorption bands corresponding to C-H stretching and bending vibrations of the methyl groups and the aromatic and cyclopentene (B43876) rings. Specific frequencies can be assigned to aromatic C=C stretching, aliphatic C-H stretching, and out-of-plane bending vibrations, which helps to confirm the presence of these structural features. researchgate.net The FT-IR spectrum of the parent compound, indene, shows characteristic bands that can be used as a reference. nist.gov

Mass Spectrometry (High-Resolution Mass Spectrometry, Electron Ionization Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. youtube.com

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. youtube.com The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the intact molecule and a series of fragment ion peaks. The fragmentation pattern is often characteristic of the compound's structure and can be used for identification by comparing it to spectral libraries. The NIST WebBook provides EI-MS data for related compounds like 2,3-dihydro-1,6-dimethyl-1H-indene. nist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. nih.gov This is a critical step in confirming the identity of this compound and its derivatives, as it can distinguish between compounds with the same nominal mass but different elemental compositions.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of molecules.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound would show absorption bands corresponding to the π-π* electronic transitions within the conjugated system of the indene ring. The positions and intensities of these bands are influenced by the substitution pattern on the aromatic ring. Studies on substituted indenes and related compounds show how the absorption maxima can shift depending on the nature and position of the substituents. nist.govbeilstein-journals.org

Fluorescence Spectroscopy: Many aromatic compounds, including indene derivatives, exhibit fluorescence. nih.gov The fluorescence emission spectrum, which is typically a mirror image of the absorption spectrum, provides information about the energy of the excited state and the efficiency of the radiative decay process. The fluorescence properties of indene derivatives can be sensitive to their environment and can be used to probe their interactions with other molecules. researchgate.net

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Structural Fragment Analysis

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique used to investigate the structural composition of complex organic molecules that are not sufficiently volatile for direct analysis by conventional GC-MS. wikipedia.org The methodology involves the controlled thermal decomposition of a sample in an inert atmosphere, followed by the separation of the resulting smaller, volatile fragments by gas chromatography and their subsequent identification by mass spectrometry. wikipedia.orgnih.gov This technique is particularly insightful for elucidating the structural backbone and substituent groups of polymeric and high-molecular-weight compounds.

In the context of this compound and its derivatives, Py-GC-MS provides a detailed fingerprint of the molecule's thermal degradation products. This data is crucial for understanding the molecule's stability and for identifying the characteristic fragments that can be used for its specific detection in complex matrices. While direct Py-GC-MS studies on this compound are not extensively documented in publicly available literature, the fragmentation patterns can be reliably inferred from studies on the pyrolysis of indene and other alkylated aromatic hydrocarbons. capes.gov.brresearchgate.net

The pyrolysis of indene itself has been shown to yield a variety of decomposition products. capes.gov.br The primary decomposition pathway involves the formation of the indenyl radical, which is a relatively stable intermediate. researchgate.netrsc.org Further decomposition of the indenyl radical leads to the formation of species such as o-benzyne and propargyl radical, as well as cyclopentadienyl (B1206354) radical and diacetylene. nih.govresearchgate.net The presence of methyl substituents on the indene ring, as in this compound, is expected to influence the fragmentation pathways, leading to a series of methylated derivatives of the primary pyrolysis products of indene.

The Py-GC-MS analysis of this compound would involve heating the sample to a high temperature (typically 600-1000 °C) in the pyrolysis unit. wikipedia.org The resulting fragments are then separated on a GC column and identified by their mass spectra. The expected major fragments would arise from the cleavage of the weakest bonds in the molecule. For this compound, this would involve the loss of methyl groups and the fragmentation of the five-membered ring.

A hypothetical Py-GC-MS analysis of this compound would likely yield the fragments detailed in the following table. The relative abundances of these fragments would be dependent on the specific pyrolysis temperature and other experimental conditions.

Table 1: Predicted Pyrolysis Fragments of this compound

Fragment Name Chemical Formula Molecular Weight (g/mol) Proposed Origin
Methane CH₄ 16.04 Loss of a methyl group
Toluene (B28343) C₇H₈ 92.14 Fragmentation of the indene core with one methyl group
Xylene (isomer mixture) C₈H₁₀ 106.16 Fragmentation of the indene core with two methyl groups
Indene C₉H₈ 116.16 Loss of both methyl groups
Methylindene (isomer mixture) C₁₀H₁₀ 130.18 Loss of one methyl group
This compound C₁₁H₁₂ 144.21 Unfragmented parent molecule
Naphthalene C₁₀H₈ 128.17 Rearrangement and dehydrogenation
Methylnaphthalene (isomer mixture) C₁₁H₁₀ 142.20 Rearrangement and dehydrogenation

The mass spectrum of each chromatographic peak would provide further structural information. The fragmentation patterns observed in the mass spectrometer for the individual pyrolysis products would be consistent with established mass spectral libraries and fragmentation rules for aromatic hydrocarbons. For instance, the mass spectrum of toluene would show a prominent molecular ion peak at m/z 92 and a characteristic tropylium (B1234903) ion fragment at m/z 91. Similarly, xylenes (B1142099) would exhibit a molecular ion at m/z 106 and fragment ions corresponding to the loss of a methyl group (m/z 91).

The detailed analysis of these fragments allows for the reconstruction of the original molecule's structure and provides a unique chemical signature for this compound. This information is invaluable in various fields, including geochemistry, environmental analysis, and industrial quality control, where the identification of specific aromatic compounds is essential.

Reactivity Profiles and Transformative Potential of 3,6 Dimethyl 1h Indene

General Chemical Transformations and Derivatizations of Indene (B144670) Frameworks

The indene framework, a fusion of a benzene (B151609) and cyclopentene (B43876) ring, possesses distinct reactive sites that allow for extensive chemical modification. mdpi.com The principal reactivity stems from the double bond within the five-membered ring and the acidity of the benzylic protons at the C1 position.

General transformations of the indene core include:

Polymerization: Indene readily undergoes polymerization, particularly under acidic conditions, which is a primary industrial application for producing coumarone-indene resins. wikipedia.org

Oxidation: Oxidation of the indene system can lead to various products. For instance, strong oxidizing agents like acid dichromate can cleave the five-membered ring to yield homophthalic acid. wikipedia.org

Condensation Reactions: The active methylene (B1212753) group (C1) can participate in condensation reactions with aldehydes and ketones in the presence of a base, leading to the formation of brightly colored benzofulvene derivatives. wikipedia.org

Formation of Indenyl Ligands: The weak acidity of the C1 protons (pKa ≈ 20 in DMSO) allows for deprotonation by strong bases, such as organolithium reagents, to form the indenyl anion. wikipedia.org This anion is an important ligand in organometallic chemistry, forming stable transition metal indenyl complexes. wikipedia.org

Derivatization is the process of chemically modifying a compound to produce a new compound with properties suitable for a specific application. youtube.com The indene framework is highly versatile for derivatization, allowing for the introduction of substituents on both the saturated part of the five-membered ring and the aromatic ring. mdpi.com These derivatizations are crucial for developing new materials, such as functional resins and optical materials, as well as for synthesizing pharmaceutical intermediates. mdpi.comjfe-chem.com Synthetic strategies to access functionalized indene derivatives are numerous and include metal-catalyzed cycloisomerization of alkynylbenzenes, intramolecular acylation, and various C-H activation and annulation techniques. organic-chemistry.orgresearchgate.net

Specific Reactions Involving Substituents on the Indene Core

The methyl substituents on the 3,6-Dimethyl-1H-indene molecule significantly influence its reactivity, particularly in reactions involving the aromatic ring and the five-membered ring's double bond.

Reductive functionalization, a class of oxidation-reduction reactions, involves the transfer of electrons to a species, causing its oxidation number to decrease. libretexts.orgyoutube.com In the context of this compound, the most common reductive transformation is the hydrogenation of the double bond in the cyclopentene ring. This reaction converts the indene derivative into an indane derivative.

The catalytic hydrogenation of this compound yields 1,6-Dimethylindan. This transformation saturates the five-membered ring, converting the sp² hybridized carbons of the double bond into sp³ hybridized carbons. This process is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.com

ReactantProductReaction Type
This compound1,6-Dimethylindan nih.govnist.govCatalytic Hydrogenation

This reduction eliminates the reactivity associated with the alkene functionality and alters the three-dimensional structure of the five-membered ring.

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. youtube.com The reaction involves an electrophile replacing a hydrogen atom on the aromatic ring, proceeding through a resonance-stabilized carbocation intermediate known as an arenium ion. uci.edu The substituents already present on the benzene ring dictate the rate of reaction and the position of the incoming electrophile.

In this compound, the aromatic ring is substituted with a methyl group at position 6 and an alkyl group (as part of the fused cyclopentene ring) at positions 3a and 7a. Alkyl groups are electron-donating and are therefore considered "activating" groups in EAS, making the ring more reactive than benzene. libretexts.org They are also ortho, para-directors.

For this compound, the directing effects are as follows:

The methyl group at C6 directs incoming electrophiles to the ortho positions (C5 and C7) and the para position (C4, which is already substituted as part of the fusion).

The fused ring system also acts as an activating alkyl substituent.

Considering these factors, electrophilic attack is most likely to occur at positions C5 and C7. Steric hindrance from the adjacent fused ring might influence the relative yield of substitution at these positions.

Common EAS reactions and their potential products with this compound are summarized below.

Reaction TypeReagentsElectrophile (E+)Potential Product(s)
Nitration HNO₃, H₂SO₄NO₂⁺ (Nitronium ion)5-Nitro-3,6-dimethyl-1H-indene and 7-Nitro-3,6-dimethyl-1H-indene
Halogenation Br₂, FeBr₃Br⁺5-Bromo-3,6-dimethyl-1H-indene and 7-Bromo-3,6-dimethyl-1H-indene
Sulfonation SO₃, H₂SO₄SO₃This compound-5-sulfonic acid and this compound-7-sulfonic acid
Friedel-Crafts Alkylation R-Cl, AlCl₃R⁺ (Carbocation)5-Alkyl-3,6-dimethyl-1H-indene and 7-Alkyl-3,6-dimethyl-1H-indene
Friedel-Crafts Acylation RCOCl, AlCl₃RCO⁺ (Acylium ion)5-Acyl-3,6-dimethyl-1H-indene and 7-Acyl-3,6-dimethyl-1H-indene

The transformation of an indene to an indandione typically requires oxidation at the C1 and C2 positions to introduce two ketone functionalities. For this compound, this would hypothetically lead to 3,6-dimethyl-1,2-indandione. While indane-1,3-diones are well-studied precursors for various chemical transformations, the specific pathway involving diazo intermediates from a 3,6-dimethyl-1,2-indandione is not extensively documented in the provided search results. nih.gov However, based on the known reactivity of related 1,3-diones, subsequent reactions with diazo compounds could be envisioned. For example, the reaction of an indan-1,3-dione with diazomethane (B1218177) can lead to ring expansion or the formation of epoxide derivatives. This remains a speculative pathway for this compound pending further specific research.

Isomerization and Tautomerization Studies

Isomerization, particularly the migration of the double bond within the five-membered ring, is a characteristic feature of indene chemistry. This process involves the interconversion of constitutional isomers.

The nomenclature this compound specifies that the non-aromatic protons are at the C1 position, and the double bond is between C2 and C3. Indene systems can undergo isomerization through a 1,3-hydrogen shift, leading to the relocation of the double bond. nih.gov This establishes an equilibrium between different isomers.

For this compound, a potential isomerization could lead to the formation of 1,6-Dimethyl-1H-indene and 2,5-Dimethyl-1H-indene, among other possibilities, through a series of proton transfers, often catalyzed by acid or base. The relative stability of each isomer dictates its proportion at equilibrium. The interconversion between a 1H-indene and a 3H-indene is a form of tautomerism. For instance, this compound could potentially tautomerize to 3,6-Dimethyl-3H-indene, although this specific isomer might be less stable. These studies are crucial for understanding the fundamental reactivity and for ensuring the correct isomeric starting material is used in subsequent synthetic steps.

Isomer 1Isomer 2 (Potential)Type of Isomerism
This compound1,6-Dimethyl-1H-indeneConstitutional Isomerism (Double Bond Migration)
This compound3,6-Dimethyl-3H-indeneTautomerism

Positional Isomerism in Dimethylindene Derivatives

Positional isomerism is a constitutional isomerism where compounds possess the same molecular formula and the same carbon skeleton but differ in the position of substituent groups. In the context of dimethylindene, the two methyl groups can be attached to various positions on the indene framework, leading to a range of isomers with distinct physical and chemical properties. This structural variation is fundamental to understanding the reactivity and potential applications of any specific isomer, such as this compound.

The location of the methyl groups—whether on the benzene ring or the cyclopentene moiety—significantly influences the electronic distribution and steric environment of the molecule. These differences can affect reaction pathways, regioselectivity, and the stability of intermediates and products. For instance, the placement of methyl groups on the six-membered aromatic ring can alter the nucleophilicity or electrophilicity of the ring, influencing its participation in aromatic substitution reactions. Conversely, methyl groups on the five-membered ring can impact the acidity of the methylene protons and the reactivity of the double bond.

A clear illustration of this isomerism can be seen by comparing various dimethyl-1H-indene and their hydrogenated counterparts, dimethylindans. While all share the same fundamental indene or indan (B1671822) skeleton, the varied placement of the two methyl groups gives rise to unique compounds.

For example, this compound (C11H12) is an isomer of 4,7-dimethyl-1H-indene (C11H12). nist.govontosight.ai Although they share the same molecular weight and basic structure, the different substitution pattern is expected to result in different spectroscopic signatures and reactivity profiles. The synthesis of 4,7-dimethyl-1H-indene, for instance, can be achieved through the dehydration of 4,7-dimethylindan. ontosight.ai

The saturated indan system provides further examples. The molecular formula C11H14 corresponds to numerous dimethylindan positional isomers, including 1,1-dimethylindan, 1,6-dimethylindan, and 4,6-dimethylindan, among others. nih.govnih.govuni.lu Each of these compounds, while related, is a distinct chemical entity with its own set of properties.

The following table summarizes several positional isomers within the dimethylindene and dimethylindan families, highlighting their structural diversity.

Compound Name Molecular Formula CAS Number Key Structural Feature
This compound C11H1261957-41-3One methyl on the 5-membered ring, one on the 6-membered ring.
4,7-Dimethyl-1H-indene C11H126974-97-6Both methyl groups on the 6-membered ring. nist.gov
1,1-Dimethylindan C11H144912-92-9Both methyl groups on the 5-membered ring (gem-dimethyl). nih.gov
1,2-Dimethylindan C11H14N/ABoth methyl groups on the 5-membered ring (vicinal). ontosight.ai
1,6-Dimethylindan C11H1417059-48-2One methyl on the 5-membered ring, one on the 6-membered ring. nih.gov
4,6-Dimethylindan C11H141685-82-1Both methyl groups on the 6-membered ring. uni.lu
4,7-Dimethylindan C11H146682-71-9Both methyl groups on the 6-membered ring. chemeo.comontosight.ai

This table is based on available data from public chemical databases and may not be exhaustive.

The study of these isomers is crucial for synthetic chemistry. A reaction designed for this compound may not be applicable or may yield different products with another isomer like 4,7-dimethyl-1H-indene due to altered steric hindrance or electronic effects. Therefore, the transformative potential of any dimethylindene derivative is intrinsically linked to the specific positions of its methyl substituents.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Precursor in Complex Organic Molecule Synthesis

While specific research detailing the use of 3,6-Dimethyl-1H-indene as a direct precursor for complex natural products or pharmaceuticals is not extensively documented, the general class of indene (B144670) derivatives serves as a crucial starting point in various synthetic pathways. The functionalization of the indene core allows for the construction of intricate molecular architectures. For instance, substituted indenes are valuable intermediates in the synthesis of polycyclic aromatic hydrocarbons (PAHs). The reactivity of the five-membered ring, particularly the allylic and benzylic positions, offers handles for further chemical transformations, enabling the elongation and annulation of the carbon framework.

Building Block for Chemical Substances with Defined Architectures

The concept of using molecular building blocks to construct larger, functional supramolecular assemblies is a cornerstone of modern chemistry. Although specific examples involving this compound are not prevalent in the literature, the structural rigidity and potential for functionalization of the indene skeleton make it an attractive candidate for such applications. The planar nature of the fused ring system can be exploited in the design of molecules for crystal engineering and the formation of ordered thin films.

Utilization in Electronic Materials and Nanomaterial Research

Indene derivatives have shown promise in the development of novel electronic and optoelectronic materials. The delocalized π-system of the indene core is fundamental to its electronic properties.

The application of indene derivatives in organic photovoltaics (OPVs) has been an area of active research. While specific studies on this compound are limited, related indene-C70 bisadducts have been successfully employed as acceptor materials in polymer solar cells. These devices have demonstrated high power conversion efficiencies, indicating the potential of the indene scaffold in facilitating efficient charge separation and transport. The tunability of the electronic properties of indene derivatives through substitution allows for the optimization of energy levels to match those of donor materials in OPV devices.

In the field of organic optoelectronics, particularly organic light-emitting diodes (OLEDs), derivatives of indene have been investigated as components of the emissive layer. The rigid structure of the indene core can contribute to high photoluminescence quantum yields and improved device stability. While there is a lack of specific research on the optoelectronic properties of this compound itself, the broader class of indenofluorene derivatives, which contain the indene motif, are known to be efficient blue-emitting materials.

Ligand Design in Organometallic Chemistry

The deprotonation of the cyclopentadienyl (B1206354) moiety of indene and its derivatives generates indenyl anions, which are powerful ligands in organometallic chemistry. These ligands are known to exhibit the "indenyl effect," which refers to the enhanced reactivity of indenyl metal complexes in ligand substitution reactions compared to their cyclopentadienyl analogues.

Indenyl-Based Ligands for Catalysis

Indenyl ligands, derived from indene and its substituted variants, have been instrumental in the development of highly active and selective catalysts for a variety of organic transformations. rudn.ru The specific steric and electronic properties of the 3,6-dimethyl-1H-indenyl ligand would be expected to influence the catalytic performance of its metal complexes.

Rhodium Complexes: Rhodium complexes bearing indenyl ligands have been studied for their catalytic activity in reactions such as reductive amination and hydroboration. rudn.rursc.org While direct studies on 3,6-dimethyl-1H-indenyl rhodium complexes are not widely reported, the general principles suggest that the methyl groups would enhance the electron-donating ability of the ligand and increase its steric bulk, potentially leading to improved selectivity in catalytic processes. dntb.gov.ua

Palladium Complexes: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. youtube.com Indenyl-phosphine palladium complexes have been developed as efficient pre-catalysts for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. rsc.org The indenyl ligand facilitates the catalytic cycle, and substitutions on the indene ring can be used to fine-tune the catalyst's activity and stability. It is plausible that palladium complexes of 3,6-dimethyl-1H-indenyl would exhibit favorable catalytic properties in such transformations.

Metallocene Complexes for Polymerization

Metallocene catalysts, which are organometallic compounds typically containing a transition metal sandwiched between two cyclopentadienyl-type ligands, have revolutionized the field of olefin polymerization. hhu.dersc.org The properties of the resulting polyolefins, such as tacticity, molecular weight, and comonomer incorporation, are highly dependent on the structure of the metallocene catalyst. hhu.dersc.org Substituted indenyl ligands, like this compound, play a crucial role in fine-tuning the catalyst's performance. hhu.deacs.org

The synthesis of metallocene complexes from this compound would generally involve the deprotonation of the indene to form the corresponding indenyl anion, followed by reaction with a suitable metal halide, such as zirconium tetrachloride (ZrCl₄). nih.govuni-konstanz.de The methyl groups at the 3 and 6 positions of the indenyl ligand are expected to exert significant steric and electronic effects on the resulting metallocene complex.

The steric bulk of the methyl groups can influence the geometry of the active site of the catalyst, which in turn affects the stereoselectivity of the polymerization, particularly for prochiral olefins like propylene (B89431). clasit.orgrsc.org For instance, C₂-symmetric ansa-metallocenes often lead to highly isotactic polymers, while Cₛ-symmetric catalysts can produce syndiotactic polymers. clasit.org The substitution pattern of this compound could be strategically employed to favor the formation of specific isomers.

Furthermore, the electronic effect of the methyl groups, being electron-donating, can modulate the reactivity of the metal center. hhu.de This can impact the catalyst's activity, its ability to copolymerize ethylene (B1197577) with α-olefins, and the molecular weight of the produced polymer. rsc.org Research on various substituted indenyl zirconocene (B1252598) dichlorides has shown that the nature and position of the substituents are key to controlling these parameters. documentsdelivered.comresearchgate.net

Table 1: Expected Influence of 3,6-Dimethyl-1H-indenyl Ligand on Metallocene Catalyst Performance

Catalyst PropertyExpected Influence of 3,6-Dimethyl SubstitutionRationale
Catalytic Activity Potentially enhancedElectron-donating methyl groups can increase the electron density at the metal center, which may facilitate olefin coordination and insertion. rsc.org
Stereoselectivity Significant controlThe steric hindrance from the methyl groups can direct the orientation of the incoming monomer, influencing the tacticity of the polymer chain. clasit.orgrsc.org
Polymer Molecular Weight VariableSteric and electronic effects can influence the rates of chain propagation versus chain termination/transfer reactions. hhu.de
Comonomer Incorporation Potentially enhancedThe ligand structure affects the accessibility of the catalytic site to different monomers. rsc.org

Polymerization Precursors and Monomers

Beyond its role in metallocene catalysts, the this compound scaffold can be chemically modified to serve as a direct precursor for monomers in other types of polymerization, most notably Ring-Opening Metathesis Polymerization (ROMP).

ROMP is a powerful polymerization technique that utilizes strained cyclic olefins as monomers. ilpi.comwikipedia.org The driving force for the reaction is the relief of ring strain, which allows for the formation of linear, unsaturated polymers. ilpi.com While indene itself does not possess sufficient ring strain for efficient ROMP, it can be incorporated into more complex, strained bicyclic or polycyclic structures that are suitable ROMP monomers.

For example, a derivative of this compound could be synthesized to contain a strained ring system, such as a norbornene or a bicyclo[2.2.2]octadiene moiety. tandfonline.comacs.org The polymerization of such a monomer using a suitable catalyst, typically a Grubbs-type (ruthenium-based) or Schrock-type (molybdenum-based) catalyst, would result in a polymer with the 3,6-dimethylindenyl group as a pendant functionality along the polymer backbone. tandfonline.comtandfonline.com

The presence of functional groups on the monomer can influence the polymerization process and the properties of the resulting polymer. tandfonline.comnih.gov The dimethyl-substituted indenyl group in the polymer chain would be expected to impact the material's thermal properties, solubility, and mechanical characteristics. The synthesis of functionalized norbornene and cyclooctene (B146475) derivatives and their subsequent ROMP has been shown to be a versatile method for producing polymers with tailored properties. tandfonline.comtandfonline.comcsic.es

The mechanism of ROMP involves the reaction of the cyclic olefin with a metal alkylidene catalyst to form a metallacyclobutane intermediate, which then undergoes a retro [2+2] cycloaddition to open the ring and regenerate a new metal alkylidene species attached to the growing polymer chain. ilpi.comwikipedia.org The living nature of many ROMP systems also allows for the synthesis of well-defined block copolymers with precise control over molecular weight and dispersity. ilpi.com

Table 2: Potential ROMP Monomer Derived from this compound and Expected Polymer Properties

Potential ROMP Monomer StructureCatalyst TypeExpected Polymer Characteristics
Norbornene-fused this compoundGrubbs or Schrock Catalyst- Unsaturated polymer backbone- Pendant 3,6-dimethylindenyl groups- Potentially high glass transition temperature- Modified solubility and mechanical properties
Diels-Alder adduct of this compound with a dienophileGrubbs or Schrock Catalyst- Functionalized polyolefin with controlled architecture- Potential for further chemical modification of the indenyl group

Structure Reactivity and Structure Property Relationships in 3,6 Dimethyl 1h Indene Derivatives

Influence of Methyl Substituents on Electronic Structure and Aromaticity

The electronic character of the 1H-indene system is a product of its fused-ring structure, which combines an aromatic benzene (B151609) ring with a non-aromatic, but conjugated, cyclopentadiene-like ring. The placement of two methyl groups at the C3 and C6 positions in 3,6-Dimethyl-1H-indene introduces significant electronic modifications through inductive effects and hyperconjugation.

The methyl group at the C6 position is directly attached to the aromatic sextet. Like other alkyl groups on a benzene ring, it acts as a weak electron-donating group. This donation occurs through two primary mechanisms:

Inductive Effect: The methyl group, being slightly less electronegative than the sp²-hybridized carbon of the benzene ring, pushes electron density into the ring through the sigma bond.

Hyperconjugation: The electrons in the C-H sigma bonds of the methyl group can overlap with the pi-system of the aromatic ring, delocalizing electron density and increasing the ring's electron richness.

This increased electron density on the benzene portion of the molecule enhances its nucleophilicity, making it more susceptible to electrophilic aromatic substitution compared to unsubstituted indene (B144670).

The methyl group at the C3 position is attached to a vinylic carbon in the five-membered ring. While not directly part of the aromatic system, this methyl group also exerts an electron-donating inductive effect. This influences the electron distribution within the cyclopentadienyl (B1206354) moiety's conjugated pi-system, affecting the acidity of the C1 methylene (B1212753) protons. The electron-donating nature of the C3-methyl group can destabilize the corresponding indenyl anion formed upon deprotonation, making this compound a potentially weaker acid than indene itself (pKa ≈ 20).

Steric Effects on Reaction Pathways and Stereoselectivity

The spatial arrangement and bulk of the methyl groups in this compound play a critical role in dictating the course of chemical reactions. These steric effects can govern regioselectivity and, particularly in the formation of new chiral centers, stereoselectivity.

The methyl group at the C3 position presents significant steric hindrance on one face of the five-membered ring. In reactions involving the double bond or the adjacent C1 position, reagents will preferentially approach from the less hindered face, opposite to the methyl group. For instance, in hydrogenation or epoxidation reactions, this steric bias would be expected to lead to a high degree of diastereoselectivity. Similarly, in Diels-Alder reactions where the indene acts as the dienophile, the C3-methyl group can direct the approach of the diene.

The methyl group at the C6 position primarily influences reactions on the aromatic ring. It can sterically hinder the approach of electrophiles to the ortho position (C5 and C7). During electrophilic aromatic substitution reactions, such as nitration or halogenation, the combination of the electronic directing effects (which favor ortho and para substitution) and the steric hindrance from the C6-methyl group would likely result in a higher yield of the product substituted at the less hindered C5 position over the C7 position. The regioselectivity in reactions of indene derivatives is known to be influenced by the steric nature of substituents. organic-chemistry.org

In the context of organometallic chemistry, the deprotonation of this compound yields the 3,6-dimethylindenyl anion. This anion acts as a ligand for transition metals. The steric bulk of the C3-methyl group plays a crucial role in controlling the geometry and coordination around the metal center, which is a key factor in stereoselective catalysis. nih.gov For example, the steric hindrance can influence the orientation of a polymer chain during catalytic olefin polymerization, thereby controlling the tacticity of the resulting polymer.

Modulation of Spectroscopic Signatures by Structural Variation

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the introduction of the two methyl groups would lead to distinct singlet or narrow multiplet signals, each integrating to three protons, likely in the δ 2.0-2.5 ppm region. The C6-methyl protons would be in a typical benzylic region, while the C3-methyl protons would be in a vinylic methyl region. The aromatic protons would show complex splitting patterns, with their chemical shifts influenced by the electron-donating C6-methyl group. The protons on the five-membered ring (at C1 and C2) would also have their chemical shifts and coupling constants altered compared to indene. The ¹³C NMR spectrum of indene shows signals for aromatic carbons between δ 120-145 ppm and a characteristic signal for the CH₂ group around δ 39 ppm. nih.gov In this compound, two additional signals for the methyl carbons would appear in the aliphatic region (around δ 15-25 ppm).

Infrared (IR) Spectroscopy: Aromatic compounds typically show characteristic C-H stretching absorptions around 3030 cm⁻¹ and C=C stretching peaks in the 1450-1600 cm⁻¹ range. nist.gov The IR spectrum of this compound would be expected to display these features. Additionally, it would exhibit strong C-H stretching absorptions from the methyl groups and the CH₂ group in the 2850-2960 cm⁻¹ range. The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region would be indicative of the substitution pattern on the aromatic ring. Experimental and theoretical infrared spectra have been detailed for the parent compound, indene, providing a solid basis for comparison. researchgate.netresearchgate.net

Table 1: Predicted Spectroscopic Features of this compound vs. Known Data for Indene
Spectroscopic TechniqueFeatureIndene (Observed)This compound (Predicted)Influence of Methyl Groups
¹H NMRAromatic Protonsδ 7.1-7.5 ppmδ ~7.0-7.4 ppmShift in aromatic proton signals due to electronic effect of C6-CH₃. Reduced number of aromatic proton signals.
Vinylic Protonsδ 6.5, 6.9 ppmOne signal at δ ~6.3 ppm (H at C2)C3-CH₃ replaces a vinylic proton. Remaining proton's shift is altered.
Allylic (C1) Protonsδ 3.4 ppm (2H)δ ~3.3 ppm (2H)Minor shift due to altered electronics of the π-system.
Methyl ProtonsN/ATwo signals, δ ~2.1-2.4 ppm (each 3H)Appearance of two distinct methyl group signals.
IR SpectroscopyAromatic/Vinylic C-H Stretch~3030-3100 cm⁻¹~3030-3100 cm⁻¹Presence retained, pattern may be simplified.
Aliphatic C-H Stretch~2850-2950 cm⁻¹ (from CH₂)~2850-2980 cm⁻¹More intense absorption due to the addition of two methyl groups.

Structure-Based Design Principles for Targeted Chemical Behavior and Reactivity

The tailored design of molecules for specific applications, such as catalysis, relies heavily on understanding structure-property relationships. The this compound scaffold is particularly relevant in the design of organometallic catalysts, specifically metallocenes used in olefin polymerization. uva.nlresearchgate.net

Upon deprotonation, this compound forms the 3,6-dimethylindenyl ligand. When coordinated to a transition metal like zirconium or hafnium, it forms a metallocene catalyst. The substituents on the indenyl ligand are not passive; they are crucial design elements that control the catalyst's performance. wikipedia.org

Electronic Tuning: The electron-donating methyl groups at the C3 and C6 positions increase the electron density on the ligand framework. This electronic enrichment is transferred to the metal center, which can affect its Lewis acidity and, consequently, its activity and ability to coordinate with olefin monomers.

Steric Control: The steric profile of the ligand framework is paramount for controlling the stereochemistry of polymerization. The methyl group at the C3 position provides steric bulk that helps define the geometry of the catalytic site. In ansa-metallocenes, where two indenyl ligands are bridged, the substituents dictate the relative orientation of the ligands (e.g., favoring the rac isomer over the meso isomer), which is often critical for producing highly isotactic polymers. mdpi.com The steric environment created by the ligands controls the approach of the monomer and the propagation of the polymer chain, allowing for precise control over the polymer's microstructure (e.g., tacticity, molecular weight, and comonomer incorporation). mdpi.comhhu.de

By systematically modifying the substitution pattern on the indenyl ligand—for instance, by changing the position or nature of the alkyl groups—chemists can fine-tune the resulting polymer's properties. The use of this compound as a precursor allows for the creation of a specific electronic and steric environment at the catalytic center, representing a rational design principle for achieving targeted polymer architectures.

Q & A

Q. What experimental designs mitigate batch-to-batch variability in synthetic yields?

  • Methodological Answer : Implement design of experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, temperature). Use process analytical technology (PAT) like in-situ FTIR to monitor reaction progress in real time .

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